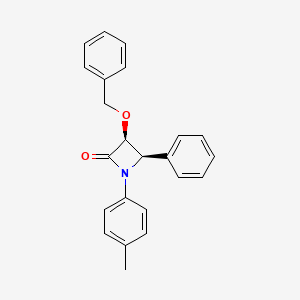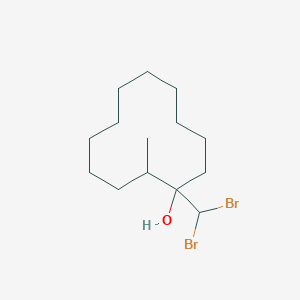![molecular formula C14H14N2O B14569618 1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl- CAS No. 61768-17-0](/img/structure/B14569618.png)
1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl- is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Larock indole synthesis . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups at specific positions on the indole ring.
Scientific Research Applications
1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl- can be compared with other indole derivatives such as:
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole:
The uniqueness of 1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
61768-17-0 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
6-methoxy-2,4-dimethyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-8-6-9(2)15-14-13(8)11-7-10(17-3)4-5-12(11)16-14/h4-7H,1-3H3,(H,15,16) |
InChI Key |
JQNAPSVZPGKXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(N2)C=CC(=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]-](/img/structure/B14569547.png)





![1,1'-[(3-Bromophenyl)methylene]dipiperidine](/img/structure/B14569588.png)



![Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]-](/img/structure/B14569608.png)


